3-Oxopropanoic acid
3-Oxopropanoic acid
3-oxopropanoic acid is an aldehydic acid. It derives from a propionic acid. It is a conjugate acid of a 3-oxopropanoate.
Malonic semialdehyde, also known as formylacetic acid or formylacetate, belongs to the class of organic compounds known as 1, 3-dicarbonyl compounds. These are carbonyl compounds with the generic formula O=C(R)C(H)C(R')=O, where R and R' can be any group. Malonic semialdehyde is soluble (in water) and a weakly acidic compound (based on its pKa). Malonic semialdehyde participates in a number of enzymatic reactions. In particular, Malonic semialdehyde and L-glutamic acid can be biosynthesized from Beta-alanine and oxoglutaric acid through its interaction with the enzyme 4-aminobutyrate aminotransferase, mitochondrial. In addition, Malonic semialdehyde and L-glutamic acid can be biosynthesized from Beta-alanine and oxoglutaric acid; which is mediated by the enzyme 4-aminobutyrate aminotransferase, mitochondrial. In humans, malonic semialdehyde is involved in the Beta-alanine metabolism pathway, the aspartate metabolism pathway, and the propanoate metabolism pathway. Malonic semialdehyde is also involved in several metabolic disorders, some of which include the methylmalonic aciduria due to cobalamin-related disorders pathway, gaba-transaminase deficiency, the hypoacetylaspartia pathway, and the canavan disease pathway. Outside of the human body, malonic semialdehyde can be found in a number of food items such as giant butterbur, mung bean, shallot, and prickly pear. This makes malonic semialdehyde a potential biomarker for the consumption of these food products.
Malonic semialdehyde, also known as formylacetic acid or formylacetate, belongs to the class of organic compounds known as 1, 3-dicarbonyl compounds. These are carbonyl compounds with the generic formula O=C(R)C(H)C(R')=O, where R and R' can be any group. Malonic semialdehyde is soluble (in water) and a weakly acidic compound (based on its pKa). Malonic semialdehyde participates in a number of enzymatic reactions. In particular, Malonic semialdehyde and L-glutamic acid can be biosynthesized from Beta-alanine and oxoglutaric acid through its interaction with the enzyme 4-aminobutyrate aminotransferase, mitochondrial. In addition, Malonic semialdehyde and L-glutamic acid can be biosynthesized from Beta-alanine and oxoglutaric acid; which is mediated by the enzyme 4-aminobutyrate aminotransferase, mitochondrial. In humans, malonic semialdehyde is involved in the Beta-alanine metabolism pathway, the aspartate metabolism pathway, and the propanoate metabolism pathway. Malonic semialdehyde is also involved in several metabolic disorders, some of which include the methylmalonic aciduria due to cobalamin-related disorders pathway, gaba-transaminase deficiency, the hypoacetylaspartia pathway, and the canavan disease pathway. Outside of the human body, malonic semialdehyde can be found in a number of food items such as giant butterbur, mung bean, shallot, and prickly pear. This makes malonic semialdehyde a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
926-61-4
VCID:
VC0036008
InChI:
InChI=1S/C3H4O3/c4-2-1-3(5)6/h2H,1H2,(H,5,6)
SMILES:
C(C=O)C(=O)O
Molecular Formula:
C3H4O3
Molecular Weight:
88.06 g/mol
3-Oxopropanoic acid
CAS No.: 926-61-4
Main Products
VCID: VC0036008
Molecular Formula: C3H4O3
Molecular Weight: 88.06 g/mol
CAS No. | 926-61-4 |
---|---|
Product Name | 3-Oxopropanoic acid |
Molecular Formula | C3H4O3 |
Molecular Weight | 88.06 g/mol |
IUPAC Name | 3-oxopropanoic acid |
Standard InChI | InChI=1S/C3H4O3/c4-2-1-3(5)6/h2H,1H2,(H,5,6) |
Standard InChIKey | OAKURXIZZOAYBC-UHFFFAOYSA-N |
SMILES | C(C=O)C(=O)O |
Canonical SMILES | C(C=O)C(=O)O |
Physical Description | Solid |
Description | 3-oxopropanoic acid is an aldehydic acid. It derives from a propionic acid. It is a conjugate acid of a 3-oxopropanoate. Malonic semialdehyde, also known as formylacetic acid or formylacetate, belongs to the class of organic compounds known as 1, 3-dicarbonyl compounds. These are carbonyl compounds with the generic formula O=C(R)C(H)C(R')=O, where R and R' can be any group. Malonic semialdehyde is soluble (in water) and a weakly acidic compound (based on its pKa). Malonic semialdehyde participates in a number of enzymatic reactions. In particular, Malonic semialdehyde and L-glutamic acid can be biosynthesized from Beta-alanine and oxoglutaric acid through its interaction with the enzyme 4-aminobutyrate aminotransferase, mitochondrial. In addition, Malonic semialdehyde and L-glutamic acid can be biosynthesized from Beta-alanine and oxoglutaric acid; which is mediated by the enzyme 4-aminobutyrate aminotransferase, mitochondrial. In humans, malonic semialdehyde is involved in the Beta-alanine metabolism pathway, the aspartate metabolism pathway, and the propanoate metabolism pathway. Malonic semialdehyde is also involved in several metabolic disorders, some of which include the methylmalonic aciduria due to cobalamin-related disorders pathway, gaba-transaminase deficiency, the hypoacetylaspartia pathway, and the canavan disease pathway. Outside of the human body, malonic semialdehyde can be found in a number of food items such as giant butterbur, mung bean, shallot, and prickly pear. This makes malonic semialdehyde a potential biomarker for the consumption of these food products. |
Synonyms | 3-oxopropanoic acid;malonic semialdehyde;2-Formylacetic acid;3-Ketopropanoate;3-Oxopropionic acid;Malonatesemialdehyde |
PubChem Compound | 868 |
Last Modified | Nov 11 2021 |
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